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Compound of Interest

Compound Name:
4-Nitrophenyl (thiazol-5-ylmethyl)

carbonate

Cat. No.: B023342 Get Quote

Topic: Application of 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate in the Synthesis of

Peptidomimetics.

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate is a chemical reagent primarily utilized as a key

intermediate in the synthesis of complex pharmaceutical compounds rather than as a

conventional protecting group in general peptide synthesis. Its most notable application is in

the manufacture of Ritonavir, an antiretroviral peptidomimetic drug used in the treatment of

HIV/AIDS. In this context, the reagent serves to introduce the thiazol-5-ylmethoxycarbonyl

group to an amine, forming a stable carbamate linkage that is an integral part of the final drug

structure. This application note details the specific use of 4-Nitrophenyl (thiazol-5-ylmethyl)
carbonate in the synthesis of a Ritonavir intermediate, providing experimental protocols and

relevant data.
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Property Value

CAS Number 144163-97-3

Molecular Formula C₁₁H₈N₂O₅S

Molecular Weight 280.26 g/mol

Appearance Pale-Yellow Solid

Synonyms

Carbonic acid, 4-nitrophenyl 5-thiazolylmethyl

ester; (4-Nitrophenyl) thiazol-5-ylmethyl

carbonate

Application in Ritonavir Synthesis
The core application of 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate is the introduction of a

thiazol-5-ylmethoxycarbonyl moiety onto the primary amine of a complex synthetic

intermediate. This reaction is a crucial step in the convergent synthesis of Ritonavir. The 4-

nitrophenyl group serves as an effective leaving group, facilitating the nucleophilic attack by the

amine to form the desired carbamate.

Reaction Scheme
The general reaction involves the condensation of an amino-functionalized intermediate with 4-
Nitrophenyl (thiazol-5-ylmethyl) carbonate to yield the N-protected product, which is a

precursor to Ritonavir.
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Intermediate with Primary Amine
(e.g., (2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate intermediate)

N-(thiazol-5-ylmethoxycarbonyl) Intermediate
(Ritonavir Precursor)

Reaction in
Organic Solvent

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate

4-Nitrophenol

Click to download full resolution via product page

Caption: General reaction scheme for the formation of a Ritonavir precursor.

Experimental Protocols
The following protocols are derived from patent literature describing the synthesis of Ritonavir

and its intermediates.

Protocol 1: Synthesis of a Ritonavir Intermediate
This protocol describes the reaction of an advanced intermediate with 4-Nitrophenyl (thiazol-
5-ylmethyl) carbonate.

Materials:

Intermediate III: (2S, 3S, 5S)-5-amino-3-hydroxy-1,6-diphenylhexane-2-yl)carbamate

derivative

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate

Ethyl acetate

Saturated sodium bicarbonate solution

Normal heptane
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Procedure:

Charge a reaction vessel with Intermediate III (1.0 eq), 4-Nitrophenyl (thiazol-5-ylmethyl)
carbonate (1.05 eq), and ethyl acetate.

Heat the reaction mixture to 50-60°C and maintain for 8-14 hours.

Monitor the reaction to completion using a suitable chromatographic method (e.g., HPLC).

Upon completion, add saturated sodium bicarbonate solution to the reaction mixture and stir

for 1 hour.

Filter the mixture to remove any solid byproducts.

Wash the filtrate with saturated sodium bicarbonate solution, followed by water and saturated

brine.

Separate the organic layer and concentrate it under reduced pressure to dryness.

Dissolve the resulting residue in a minimal amount of hot ethyl acetate.

Induce crystallization by the dropwise addition of normal heptane.

Cool the mixture to 10-20°C and stir for 2 hours to facilitate crystallization.

Filter the crystalline product, wash with cold heptane, and dry under vacuum.

Quantitative Data
The following table summarizes representative yields from the synthesis of a Ritonavir

intermediate using 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate as described in the patent

literature.[1]
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Reactant
(Intermed
iate III)

Reagent
Equiv.

Solvent
Reaction
Time (h)

Temperat
ure (°C)

Yield (%)
Purity
(HPLC)

0.082 mol 1.05
Ethyl

Acetate
8 50-60 85.29 >99.5%

Logical Workflow for Synthesis and Purification
The following diagram illustrates the workflow from the coupling reaction to the isolation of the

purified product.
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Start: Combine Reactants
- Intermediate III

- 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate
- Ethyl Acetate

Heating and Reaction
(50-60°C, 8-14h)

Quenching
(Saturated NaHCO₃ solution)

Filtration
(Remove solid byproducts)

Aqueous Workup
- Wash with NaHCO₃

- Wash with H₂O
- Wash with Brine

Solvent Removal
(Concentrate under reduced pressure)

Crystallization
- Dissolve in hot Ethyl Acetate

- Add n-Heptane

Product Isolation
- Filter

- Wash with cold n-Heptane
- Dry under vacuum

End: Purified Product
(Ritonavir Intermediate)

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of the Ritonavir intermediate.
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Conclusion
4-Nitrophenyl (thiazol-5-ylmethyl) carbonate is a specialized reagent with a critical, albeit

specific, application in the synthesis of the peptidomimetic drug Ritonavir. It is highly effective

for introducing the thiazol-5-ylmethoxycarbonyl group to amine functionalities in complex

organic synthesis. The protocols outlined provide a basis for its use in this context,

demonstrating a high-yielding and pure product. For researchers in drug development,

particularly in the field of antiretrovirals, understanding the application of this reagent is

valuable for process optimization and the synthesis of related analogues. However, it is not

established as a general-purpose protecting group for routine peptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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